
Vanillyl decanoate
Overview
Description
Vanillyl decanoate is a phenolic ester compound synthesized via the acylation of vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) with decanoyl chloride . Structurally, it consists of a vanillyl moiety (derived from lignin-related phenolic compounds) esterified to a decanoic acid chain (C10), conferring increased lipophilicity compared to its parent alcohol . Studies highlight its role as a precursor in synthesizing 4-alkoxy-capsinoids, which exhibit enhanced bioactivity .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of vanillyl decanoate can occur under acidic or basic conditions to regenerate vanillin and decanoic acid:
Acidic Hydrolysis
Basic Hydrolysis
Relevant data from related esters (e.g., vanillyl alcohol oxidation to vanillin) suggests hydrolysis pathways may involve intermediate formation of quinone methide or phenolic derivatives .
Transesterification
Transesterification with alcohols or other esters can alter the alkyl chain:
Catalysts like lipases or acid/base systems are typically employed. For example, enzymatic methods using lipases have been reported for other vanillin esters .
Key Research Findings
While no studies explicitly address this compound, insights can be drawn from analogous reactions:
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Esterification selectivity : Vanillin derivatives show substrate specificity in enzymatic reactions (e.g., VAO enzymes prefer 2,6-substituted phenols) .
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Oxidative stability : Vanillyl alcohol oxidizes to vanillin under catalytic conditions (e.g., Fe(II) complexes) , suggesting decanoate esters may exhibit similar reactivity.
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Metabolic pathways : Microorganisms like Saccharomyces cerevisiae reduce vanillin to vanillyl alcohol , indicating potential biological transformations.
Data Tables and Reaction Comparisons
Table 1: Hypothetical Reaction Conditions for this compound Synthesis
Catalyst | Solvent | Temperature (°C) | Time | Expected Yield |
---|---|---|---|---|
H₂SO₄ | Toluene | 100–110 | 4–6 h | Moderate |
Lipase (e.g., Novozym 435) | Acetonitrile | 30–50 | 12–24 h | High |
Table 2: Hydrolysis Pathways Comparison
Condition | Products | Mechanism |
---|---|---|
Acidic | Vanillin + Decanoic acid | Protonation → nucleophilic attack |
Basic | Vanillin + Decanoate⁻ | Deprotonation → nucleophilic attack |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for producing vanillyl decanoate with high purity, and how can these methods be validated experimentally?
- Methodological Answer: Synthesis typically involves esterification of vanillyl alcohol with decanoic acid using acid catalysts (e.g., H₂SO₄) or enzymatic approaches. Validate purity via elemental analysis (C, O content) and chromatographic techniques (HPLC, GC-MS). For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) and compare yields against theoretical values .
Q. How can researchers assess the thermal stability of this compound under varying experimental conditions?
- Methodological Answer: Use thermogravimetric analysis (TGA) to measure decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions. Perform kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Ensure consistency by replicating experiments under controlled humidity and oxygen levels .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and functional properties?
- Methodological Answer: Employ FT-IR to identify ester carbonyl (C=O) and phenolic OH groups, NMR (¹H and ¹³C) for molecular structure confirmation, and UV-Vis spectroscopy to study electronic transitions. Cross-reference spectral data with computational simulations (e.g., DFT) for accuracy .
Advanced Research Questions
Q. What mechanistic insights explain the enzymatic degradation of this compound, and how can rate-limiting steps be experimentally determined?
- Methodological Answer: Investigate enzymes like lipases or esterases using stopped-flow kinetics and isotope labeling (e.g., ¹⁸O) to track hydrolysis pathways. Monitor flavin cofactor redox states (as in vanillyl alcohol oxidase studies) to identify rate-limiting steps . Use Michaelis-Menten parameters (Km, Vmax) to compare substrate specificity .
Q. How does this compound interact with lipid bilayers or micellar systems, and what experimental models best capture these interactions?
- Methodological Answer: Utilize molecular dynamics (MD) simulations to predict partitioning behavior. Validate with experimental techniques like fluorescence anisotropy (to assess membrane fluidity) or small-angle X-ray scattering (SAXS) for micelle structural analysis. Compare results across model systems (e.g., liposomes vs. synthetic membranes) .
Q. What statistical approaches resolve contradictions in catalytic efficiency data for this compound synthesis or degradation?
- Methodological Answer: Apply multivariate analysis (ANOVA, PCA) to identify confounding variables (e.g., catalyst poisoning, solvent polarity). Use error-propagation models to quantify uncertainty in kinetic measurements. Replicate studies under orthogonal conditions (e.g., solvent-free vs. aqueous systems) to isolate factors causing discrepancies .
Q. Data Analysis & Experimental Design
Q. How can researchers design experiments to distinguish between homogeneous and heterogeneous catalytic mechanisms in this compound reactions?
- Methodological Answer: Conduct kinetic tests (e.g., mercury poisoning for heterogeneous catalysts) and characterize catalyst surfaces pre-/post-reaction via SEM-EDS or XPS. Compare turnover frequencies (TOF) and leaching profiles to confirm mechanism .
Q. What protocols ensure rigorous data collection and reproducibility in studies involving this compound?
- Methodological Answer: Adopt standardized reporting frameworks (e.g., MIACE guidelines for analytical chemistry). Use triplicate measurements with internal controls (e.g., spiked samples) and open-source data repositories for raw datasets. Document metadata (e.g., equipment calibration logs) to address variability .
Comparison with Similar Compounds
Vanillyl Alcohol and Other Vanillyl Esters
Vanillyl Alcohol
- Structure: A phenolic alcohol with a hydroxyl and methoxy group on the benzene ring.
- Bioactivity : Demonstrates neuroprotective effects, enhancing dopaminergic cell viability (69.1% at 20 µM) via antioxidant mechanisms . It also serves as a precursor for ester derivatives.
- Antioxidant Activity : High TEAC value (1.086) in CUPRAC assays, outperforming BHT (0.739) .
Vanillyl Esters (e.g., vanillyl hexanoate, vanillyl nonanoate)
- Synthesis: Produced via enzymatic esterification of vanillyl alcohol with fatty acids (e.g., hexanoic or nonanoic acid) using lipases like Novozym 435, yielding 64–86% under optimized conditions .
- Antioxidant Activity: Vanillyl hexanoate shows a TEAC of 0.889, higher than BHT but lower than vanillyl alcohol .
Key Distinction: Vanillyl decanoate’s decanoate chain may balance lipophilicity and metabolic stability, though its antioxidant activity is likely inferior to vanillyl alcohol and hexanoate .
Capsinoids and 4-Alkoxy-capsinoids
Capsinoids (e.g., capsiate, vanillyl nonanoate)
- Structure: Include an alkoxy group (e.g., ethoxy, butoxy) at the phenolic oxygen, unlike this compound’s simple ester linkage .
- Synthesis: Require alkylation of vanillyl alcohol followed by acylation, yielding derivatives like 4-ethoxy-capsinoid (ED50 = 3.92 mg/kg) .
- Bioactivity: Exhibit significantly higher analgesic potency than this compound (ED50 = 15.60 mg/kg), with activity increasing with alkoxy chain length (e.g., 4-hexyloxy-capsinoid ED50 = 1.84 mg/kg) .
Key Distinction: The alkoxy group in capsinoids enhances TRPV1 receptor interaction, boosting analgesia 9-fold compared to this compound .
Vanilloid Analogues (Vanillin, Vanillic Acid)
Vanillin
- Structure : Lacks the hydroxyl group of vanillyl alcohol, featuring an aldehyde instead.
- Bioactivity: Known for antioxidant and antimicrobial properties but lower neuroprotective efficacy than vanillyl alcohol .
Vanillic Acid
- Structure : Carboxylic acid derivative of vanillin.
- Bioactivity : Modulates TRPV1 receptors but with weaker effects than capsaicin analogues .
Key Distinction: this compound’s esterified aliphatic chain enhances lipophilicity and metabolic stability, enabling prolonged action compared to simpler vanilloids .
Amide Derivatives (N-Vanillyldecanamide)
Structure: Features an amide bond between vanillyl amine and decanoic acid, unlike the ester bond in this compound . Bioactivity: Limited data exists, but structural analogs suggest possible TRPV1 modulation, warranting further study .
Comparative Data Tables
Table 1: Analgesic Activity (ED50 Values)
Compound | ED50 (mg/kg) | Reference |
---|---|---|
This compound | 15.60 ± 1.40 | |
4-Ethoxy-capsinoid | 3.92 ± 0.25 | |
4-Hexyloxy-capsinoid | 1.84 ± 0.11 | |
Indomethacin (control) | 10.08 ± 0.86 |
Table 2: Antioxidant Activity (CUPRAC TEAC Values)
Compound | TEAC Value | Reference |
---|---|---|
Vanillyl alcohol | 1.086 | |
Vanillyl hexanoate | 0.889 | |
BHT | 0.739 |
Properties
CAS No. |
291301-08-1 |
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Molecular Formula |
C18H28O4 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl decanoate |
InChI |
InChI=1S/C18H28O4/c1-3-4-5-6-7-8-9-10-18(20)22-14-15-11-12-16(19)17(13-15)21-2/h11-13,19H,3-10,14H2,1-2H3 |
InChI Key |
FAKANUSCBNENBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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